molecular formula C11H15NO2 B13213819 5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid

5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid

Cat. No.: B13213819
M. Wt: 193.24 g/mol
InChI Key: QWSBVKKMGMMEQX-UHFFFAOYSA-N
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Description

5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the pyridine carboxylic acid family and is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to the pyridine ring.

Preparation Methods

The synthesis of 5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2,4,6-trimethylpyridine with ethyl bromide, followed by carboxylation using carbon dioxide under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyridine ring, allowing for the subsequent nucleophilic attack on the carbon dioxide molecule .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s carboxylic acid group can undergo ionization, leading to interactions with biological molecules such as proteins and enzymes .

Comparison with Similar Compounds

5-Ethyl-2,4,6-trimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-ethyl-2,4,6-trimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-5-9-6(2)10(11(13)14)8(4)12-7(9)3/h5H2,1-4H3,(H,13,14)

InChI Key

QWSBVKKMGMMEQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1C)C)C(=O)O)C

Origin of Product

United States

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